3-hydroxypiperidine-3-carbonitrile hydrochloride
Description
Significance of Piperidine-Based Heterocycles in Synthetic and Medicinal Chemistry
Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its saturated, flexible ring system allows for the adoption of various low-energy conformations, which is crucial for effective interaction with biological targets. The piperidine motif is found in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic properties. ajchem-a.comnih.govnih.gov The versatility of the piperidine scaffold lies in its amenability to substitution at various positions, enabling the creation of a diverse library of compounds with tailored pharmacological profiles. ajchem-a.com The introduction of functional groups such as hydroxyl and cyano moieties can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its bioactivity and pharmacokinetic properties. nih.gov
Structural Characteristics and Chemical Nomenclature of 3-Hydroxypiperidine-3-carbonitrile (B15306067) Hydrochloride
A systematic search of prominent chemical databases does not readily yield information for the specific compound "3-hydroxypiperidine-3-carbonitrile hydrochloride," suggesting it may be a novel or less-documented substance. However, we can deduce its structural characteristics based on its name and the principles of chemical nomenclature. The structure would consist of a piperidine ring with both a hydroxyl (-OH) group and a cyano (-C≡N) group attached to the same carbon atom at the 3-position. The "hydrochloride" designation indicates that the nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻). This salt form is often employed to enhance the stability and aqueous solubility of amine-containing compounds.
For comparative context, the closely related and well-documented compound, 3-hydroxypiperidine (B146073) , and its hydrochloride salt are frequently used as intermediates in organic synthesis. chemicalbook.comketonepharma.com
| Property | 3-Hydroxypiperidine |
|---|---|
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 6859-99-0 |
| Appearance | White to light yellow crystalline powder and lumps |
| Property | 3-Hydroxypiperidine Hydrochloride |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| CAS Number | 64051-79-2 |
| Appearance | Solid |
Furthermore, the isomeric compound (3R,4S)-3-hydroxypiperidine-4-carbonitrile hydrochloride is documented, highlighting the importance of the relative positions of the hydroxyl and cyano groups on the piperidine ring. nih.gov In this isomer, the hydroxyl group is at the 3-position and the cyano group is at the 4-position.
Overview of Research Trajectories for Cyano-Substituted Hydroxypiperidines
While direct research on this compound is not extensively reported, the broader research trajectories involving cyano-substituted and hydroxy-substituted piperidines provide valuable insights into its potential areas of investigation.
The incorporation of a cyano group into molecular scaffolds is a common strategy in medicinal chemistry. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions. nih.gov Research on cyano-substituted piperidines has explored their potential as inhibitors of various enzymes and receptors. nih.gov
Similarly, the introduction of a hydroxyl group to the piperidine ring can enhance its pharmacological profile by increasing its polarity and potential for hydrogen bonding. Hydroxylated piperidine derivatives have been investigated for a wide range of therapeutic applications, including as analgesics and for their effects on the central nervous system. researchgate.netnih.gov
The combination of both a hydroxyl and a cyano group on a piperidine scaffold, as in the hypothetical 3-hydroxypiperidine-3-carbonitrile, represents an intriguing area for future research. The juxtaposition of these two functional groups at the same carbon atom (a cyanohydrin moiety within a heterocyclic ring) could lead to unique chemical reactivity and biological activity. Research in this area would likely focus on the synthesis of this and related compounds, exploration of their conformational preferences, and evaluation of their potential as new therapeutic agents. The development of synthetic routes to such geminally substituted piperidines would be a key initial step in unlocking their research potential.
Structure
3D Structure of Parent
Properties
CAS No. |
2731009-89-3 |
|---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
3-hydroxypiperidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-4-6(9)2-1-3-8-5-6;/h8-9H,1-3,5H2;1H |
InChI Key |
UREHFRBNJRITJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C#N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypiperidine 3 Carbonitrile and Analogs
Foundational Approaches to Piperidine (B6355638) Ring Construction
The construction of the piperidine core is the initial and fundamental phase in the synthesis of 3-hydroxypiperidine-3-carbonitrile (B15306067). Methodologies for this stage are broadly categorized into cyclization reactions, which build the ring from acyclic precursors, and reductive pathways that modify existing aromatic pyridine (B92270) structures.
Cyclization Reactions in Hydroxypiperidine Synthesis
Intramolecular cyclization reactions are a cornerstone for the formation of the piperidine ring. These methods involve the formation of one or more carbon-nitrogen bonds to close a linear precursor into a six-membered heterocycle. A common strategy involves the cyclization of amino alcohols. For instance, 5-halo-2-hydroxypentylamine hydrohalides can undergo an intramolecular nucleophilic substitution in the presence of an inorganic base to yield 3-hydroxypiperidine (B146073). This process typically proceeds in an aqueous medium.
Another powerful approach is the "anti-Wacker"-type cyclization. This method can be employed for the regioselective synthesis of 3-hydroxypyridines from amino acid derivatives and propargyl alcohols, which can subsequently be reduced to the corresponding piperidines. The key step is a palladium(0)-catalyzed anti-selective arylative, alkylative, or alkynylative cyclization of alkynals.
A phosphite-driven cyclodehydration has also been developed for the stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. This method provides a versatile route to variously substituted hydroxypiperidine cores.
Reductive Pathways for Piperidine Formation from Pyridine Precursors
The catalytic hydrogenation of pyridine derivatives is a widely utilized and efficient method for the synthesis of the piperidine scaffold. This approach benefits from the ready availability of a vast array of substituted pyridines. The reduction of 3-hydroxypyridine, for example, directly yields 3-hydroxypiperidine. This transformation is typically achieved using transition metal catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) under hydrogen pressure. The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields.
The choice of catalyst and reaction conditions can also influence the stereochemical outcome when reducing substituted pyridines. For instance, the hydrogenation of N-benzyl-3-hydroxypyridine quaternary ammonium (B1175870) salts with sodium borohydride (B1222165) is a common step in the synthesis of N-protected 3-hydroxypiperidines. Subsequent debenzylation under hydrogenolysis conditions yields the free hydroxypiperidine.
Strategies for Introduction of the 3-Carbonitrile Moiety
With the piperidine ring constructed, the next critical step is the introduction of the carbonitrile group at the 3-position, often concurrently with the hydroxyl or a precursor group.
Cyano-Functionalization Reactions within Heterocyclic Scaffolds
The direct cyanation of a pre-formed 3-hydroxypiperidine is challenging. A more common and effective strategy is the Strecker synthesis, which is a well-established method for preparing α-amino nitriles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of 3-hydroxypiperidine-3-carbonitrile synthesis, a protected 3-piperidone, such as N-Boc-3-piperidone, serves as the ketone starting material. The reaction proceeds via the formation of an imine intermediate by condensation with an amine (e.g., ammonia), followed by the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide. wikipedia.orgorganic-chemistry.org
The resulting α-amino nitrile can then be subjected to further transformations. While the classic Strecker synthesis yields an amino group, modifications or subsequent reaction steps are necessary to obtain the desired hydroxyl functionality. One plausible, though not explicitly detailed in the provided search results, synthetic route could involve the hydrolysis of the amino group in the 3-amino-3-cyanopiperidine intermediate to a hydroxyl group. The final step would then be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Multi-Component Reaction (MCR) Approaches to Nitriles in Heterocycles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidines. taylorfrancis.comacs.orgtandfonline.comacs.orgtandfonline.com These one-pot reactions combine three or more starting materials to generate complex products, minimizing the need for isolation of intermediates and purification steps. While the direct synthesis of 3-hydroxypiperidine-3-carbonitrile via an MCR is not explicitly described in the provided results, the principles of MCRs are highly applicable.
A hypothetical MCR for this target could involve a cyclic ketone (a protected 3-piperidone), a cyanide source, and a reagent that can deliver the hydroxyl group or a precursor. The versatility of MCRs allows for the rapid generation of diverse piperidine libraries by varying the starting components.
Enantioselective Synthesis of Chiral 3-Hydroxypiperidine-3-carbonitrile Derivatives
The development of enantioselective methods is crucial for the synthesis of chiral pharmaceuticals. The synthesis of enantiomerically enriched 3-hydroxypiperidine derivatives, which are key precursors, has been extensively studied. A prominent strategy involves the asymmetric reduction of a prochiral N-protected 3-piperidone.
Biocatalysis has emerged as a powerful tool for this transformation. Enzymes such as ketoreductases and alcohol dehydrogenases, often used in whole-cell systems (e.g., Baker's yeast) or as isolated enzymes, can reduce the ketone with high enantioselectivity. These enzymatic reductions often require a cofactor recycling system.
In addition to biocatalytic methods, chiral chemical catalysts have been employed for the enantioselective cyanation of imines, a key step in the asymmetric Strecker reaction. Chiral catalysts, such as those derived from cinchona alkaloids or chiral metal complexes (e.g., with Ru-Li or Ti-salen), can effectively control the stereochemistry of the cyanide addition to the imine intermediate derived from a cyclic ketone. scispace.comthieme-connect.comacs.orgmdma.ch This approach directly generates an enantiomerically enriched α-amino nitrile, which can then be further processed to the target chiral 3-hydroxypiperidine-3-carbonitrile. For instance, a highly enantioselective Strecker reaction has been described for seven-membered cyclic imines using a dihydroquinine-derived thiourea (B124793) as an organocatalyst, achieving excellent yields and enantioselectivities. scispace.com
Below is a table summarizing various catalysts and their performance in the enantioselective synthesis of chiral building blocks relevant to 3-hydroxypiperidine derivatives.
| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Yield |
| Dihydroquinine-derived thiourea | Dibenzo[b,f] taylorfrancis.comacs.orgoxazepine | Chiral α-amino nitrile | Up to 98% ee | Up to 99% |
| Gd(OiPr)3 with d-glucose (B1605176) derived ligand | Ketoimine | α-Amino nitrile | High enantioselectivity | - |
| Chiral (Salen)Al(III) Complex | Imine | α-Amino nitrile | - | - |
| Chiral Ru-Li Combined Catalysts | α-Ketimino Ester | α-Cyano Ester | High enantiomeric excesses | Excellent yields |
Asymmetric Catalysis in Stereocontrolled Reduction
Asymmetric catalysis using chiral metal complexes is a powerful strategy for the enantioselective synthesis of 3-hydroxypiperidine derivatives. This approach typically involves the reduction of a prochiral ketone, such as an N-protected-3-piperidone, using a chiral catalyst to induce facial selectivity and yield a specific stereoisomer of the corresponding alcohol.
Rhodium (Rh)-based catalysts have been explored for asymmetric hydrogenation and carbometalation reactions to create chiral piperidine structures. For instance, a Rh-catalyzed asymmetric reductive Heck reaction has been utilized to couple arylboronic acids with a pyridine derivative, ultimately leading to enantioenriched 3-substituted piperidines after a reduction step. snnu.edu.cn While not a direct reduction of a piperidone, this method highlights the utility of transition metal catalysis in establishing the stereocenter. snnu.edu.cn Another approach involved a novel Rh(I)-catalyzed asymmetric hydrogenation as a key step in preparing a chiral 4-amino-3-hydroxy piperidine derivative. rsc.org
Furthermore, bimetallic catalysts have been developed to improve efficiency and operate under milder conditions. For the synthesis of 3-hydroxypiperidine from 3-hydroxypyridine, a rhodium-nickel/carbon bimetallic catalyst has been shown to be effective, achieving high yields under reduced pressure and temperature compared to traditional methods. google.com
Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Catalyst System | Substrate/Precursor | Product | Key Features | Yield |
|---|---|---|---|---|
| Rh-catalyzed reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | 3-Substituted tetrahydropyridines | High enantioselectivity and functional group tolerance | High |
| Rh(I) complex | Enamine precursor | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | Control over relative and absolute stereochemistry | N/A |
| Rhodium-nickel/carbon | 3-Hydroxypyridine | 3-Hydroxypiperidine | Milder reaction conditions (3 atm, 25°C), high activity | 96% |
Enzymatic Transformations (Biocatalysis) for Chiral Resolution and Synthesis
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. Enzymes, particularly ketoreductases (KREDs), and whole-cell systems are widely used for the asymmetric reduction of N-Boc-3-piperidone to furnish enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for various drugs. researchgate.netmdpi.com
Ketoreductases demonstrate exceptional stereoselectivity, often yielding products with over 99% enantiomeric excess (>99% ee). researchgate.netrsc.org To overcome the high cost of the required nicotinamide (B372718) cofactors (NADH or NADPH), KREDs are often paired with a cofactor regeneration system. mdpi.com A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the cofactor. mdpi.comresearchgate.net Co-expressing both the KRED and GDH enzymes within a single host organism like E. coli has been shown to significantly improve catalytic efficiency by eliminating cell membrane barriers and balancing enzyme activity. mdpi.comresearchgate.net
Whole-cell biocatalysts, such as Baker's yeast, also provide a cost-effective method for this transformation, achieving high yields (90-95%) on a gram scale. These enzymatic methods not only offer high selectivity but also operate under mild reaction conditions. mdpi.com
Table 2: Biocatalytic Reduction of N-Boc-3-piperidone
| Biocatalyst | Cofactor System | Substrate Conc. | Conversion | Product Purity (ee) | Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED) | Glucose/GDH | 100 g/L | >99% | >99% | researchgate.netmdpi.com |
| Co-expressed KRED & GDH in E. coli | NADP+ / D-glucose | 100 g/L | >99% | >99% | mdpi.com |
| Baker's Yeast | N/A (endogenous) | 40 g/L | 90-95% (overall yield) | N/A | |
| Carbonyl Reductases (HeCR, DbCR) | N/A | N/A | >99% | >99% | rsc.org |
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach leverages the inherent stereochemistry of the starting material to construct complex chiral targets, avoiding the need for asymmetric induction or chiral resolution steps.
For the synthesis of highly functionalized piperidines, such as polyhydroxylated derivatives (iminosugars), carbohydrates from the chiral pool are ideal starting materials. researchgate.net For example, D-mannose has been used as a precursor to a versatile aldehyde intermediate, which can then be converted into various stereochemically diverse piperidines through reactions like double reductive amination or a diastereoselective Strecker reaction to introduce a cyano group. researchgate.net
Similarly, amino acids like L-serine can serve as the chiral source for synthesizing piperidine-based structures. researchgate.net These strategies are crucial for accessing complex piperidine alkaloids and other biologically active molecules that share structural resemblance to natural monosaccharides. researchgate.net
Optimization of Reaction Conditions and Process Parameters for Scalability
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and process parameters to ensure efficiency, cost-effectiveness, and safety. For the synthesis of 3-hydroxypiperidine and its N-protected analogs, several factors are critical for scalability.
In biocatalytic reductions, key parameters include temperature, pH, substrate concentration, and catalyst (enzyme) loading. Studies on the KRED-catalyzed reduction of N-Boc-3-piperidone found that the optimal temperature for enzyme activity was between 35-40°C. Increasing the temperature beyond this range led to a decrease in the reaction rate. Process optimization has successfully reduced the required enzyme concentration to as low as 3-5% (w/w) while achieving high substrate loading (100 g/L), making the process more economically viable for large-scale production. researchgate.net
For chemical hydrogenations, such as the reduction of 3-hydroxypyridine, optimization involves catalyst selection, pressure, and solvent. The use of a rhodium-nickel/carbon bimetallic catalyst allows the reaction to proceed under milder conditions (e.g., 3-5 atm of hydrogen pressure at 25-50°C) compared to methods requiring higher pressures and temperatures. google.com This reduction in the severity of reaction conditions lessens the demands on equipment and improves the safety profile of the process, facilitating large-scale manufacturing. google.com
Table 3: Optimized Parameters for Scalable Synthesis
| Synthesis Method | Parameter Optimized | Optimized Value/Condition | Benefit for Scalability |
|---|---|---|---|
| Biocatalytic Reduction (KRED) | Temperature | 35-40°C | Maximizes enzyme activity and reaction rate |
| Biocatalytic Reduction (KRED) | Enzyme Loading | <5% (w/w) | Reduces cost of expensive biocatalyst |
| Biocatalytic Reduction (E. coli) | Substrate Concentration | 100 g/L | Increases process throughput and efficiency |
| Chemical Hydrogenation | Catalyst | Rhodium-nickel/carbon bimetallic | High yield (>90%) and stable catalyst activity |
| Chemical Hydrogenation | Hydrogen Pressure | 3-5 atm | Reduces equipment pressure requirements, enhances safety |
Chemical Reactivity and Derivatization Pathways of 3 Hydroxypiperidine 3 Carbonitrile
Transformations of the Hydroxyl Group
The tertiary hydroxyl group is a key site for derivatization, enabling the introduction of various functionalities through etherification, esterification, and oxidation.
The hydroxyl group can be converted to an ether or an ester to modify the compound's steric and electronic properties.
Etherification: Ether derivatives can be synthesized under basic conditions, for instance, through a Williamson-type synthesis. The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is critical to ensure selective deprotonation of the hydroxyl group without affecting other parts of the molecule.
Esterification: Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions, or with a carboxylic acid under acidic conditions (Fischer esterification). For base-catalyzed methods, a non-nucleophilic base is often employed to facilitate the reaction. Protecting the piperidine (B6355638) nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent N-acylation and other side reactions. google.com
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagent | Product | General Conditions |
| Etherification | Alkyl Halide (R-X) | 3-(Alkoxy)piperidine-3-carbonitrile | Strong base (e.g., NaH), Aprotic solvent |
| Esterification | Acyl Chloride (RCOCl) | 3-(Acyloxy)piperidine-3-carbonitrile | Tertiary amine base (e.g., Et₃N), CH₂Cl₂ |
| Esterification | Carboxylic Anhydride ((RCO)₂O) | 3-(Acyloxy)piperidine-3-carbonitrile | Base (e.g., Pyridine) or Acid catalyst |
| Esterification | Carboxylic Acid (RCOOH) | 3-(Acyloxy)piperidine-3-carbonitrile | Strong acid catalyst (e.g., H₂SO₄), Heat |
Selective oxidation of the tertiary hydroxyl group in 3-hydroxypiperidine-3-carbonitrile (B15306067) is not feasible as it lacks a hydrogen atom on the carbinol carbon. However, oxidation is a key reaction for the related compound, 3-hydroxypiperidine (B146073), where the secondary alcohol can be oxidized to a ketone, 3-piperidone. This transformation is often carried out on N-protected derivatives to enhance stability and solubility in organic solvents. For instance, (S)-N-Boc-3-hydroxypiperidine can be synthesized via the asymmetric reduction of N-Boc-3-piperidone, a reaction catalyzed by ketoreductase. mdpi.comgoogle.com The oxidation of N-protected 3-hydroxypiperidine is a common synthetic step, utilizing various oxidizing agents.
Table 2: Oxidation of Related 3-Hydroxypiperidine Derivatives
| Substrate | Oxidizing Agent | Product |
| N-Boc-3-hydroxypiperidine | Dess-Martin Periodinane | N-Boc-3-piperidone |
| N-Boc-3-hydroxypiperidine | PCC (Pyridinium chlorochromate) | N-Boc-3-piperidone |
| N-Boc-3-hydroxypiperidine | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | N-Boc-3-piperidone |
| 3-Hydroxypiperidine | Iodosylbenzene | 2-Pyrrolidinone |
Reactions of the Nitrile Functionality
The nitrile group is a versatile functional handle that can be converted into carboxylic acid derivatives, amines, or used in cycloaddition reactions.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.com
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially yields a carboxylate salt and ammonia (B1221849). chemguide.co.ukweebly.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Table 3: Hydrolysis of the Nitrile Group
| Reaction Conditions | Intermediate Product | Final Product (after workup) | Byproducts |
| H₃O⁺, Heat | 3-Hydroxypiperidine-3-carboxamide | 3-Hydroxypiperidine-3-carboxylic acid | NH₄⁺ |
| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Sodium 3-hydroxypiperidine-3-carboxylate | 3-Hydroxypiperidine-3-carboxylic acid | NH₃ |
The nitrile group can be readily reduced to a primary amine (an aminomethyl group). This transformation is a fundamental method for synthesizing amines. Common methods for nitrile reduction include catalytic hydrogenation and treatment with metal hydride reagents.
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium, or platinum are frequently used.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to quench the reaction and liberate the amine product.
Table 4: Reduction of the Nitrile Group
| Reagent / Method | Product | General Conditions |
| LiAlH₄ | 3-(Aminomethyl)-3-hydroxypiperidine | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |
| H₂, Raney Ni | 3-(Aminomethyl)-3-hydroxypiperidine | High pressure H₂, alcohol solvent |
| H₂, Pd/C | 3-(Aminomethyl)-3-hydroxypiperidine | High pressure H₂, various solvents |
The carbon-nitrogen triple bond of the nitrile functionality can participate as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to highly functionalized heterocyclic systems. Other 1,3-dipoles can also react with nitriles to generate different five-membered heterocycles. uchicago.edu
Table 5: Potential Cycloaddition Reaction of the Nitrile Group
| Reagent | Product Class | General Conditions |
| Sodium Azide (NaN₃) | Tetrazole | Lewis Acid (e.g., ZnBr₂, NH₄Cl), Heat |
| Nitrile Oxides (R-CNO) | Oxadiazole | Varies |
| Azomethine Ylides | Imidazoline derivative | Varies |
Reactivity of the Piperidine Nitrogen
The nitrogen atom within the piperidine ring of 3-hydroxypiperidine-3-carbonitrile hydrochloride is a nucleophilic center, readily participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is central to the derivatization of this molecule.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring can be readily alkylated or acylated to introduce a wide variety of substituents.
N-Alkylation reactions typically involve the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. researchgate.net The choice of solvent is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide. The general conditions for N-alkylation of piperidines are summarized in the table below.
| Reagent | Base | Solvent | Temperature | Reference |
| Alkyl Halide (e.g., RI, RBr) | K₂CO₃, NaH, or Hunig's base | DMF or Acetonitrile | Room Temperature to 70°C | researchgate.net |
For instance, the reaction of a piperidine with an alkyl halide in the presence of N,N-diisopropylethylamine (Hünig's base) in anhydrous acetonitrile is a common method for N-alkylation. researchgate.net
N-Acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. google.comrsc.org These reactions are also typically carried out in the presence of a base to scavenge the acidic byproduct. For example, the reaction with an acyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) can efficiently produce the corresponding N-acylpiperidine. semanticscholar.org A patent describes the N-acylation of 3-hydroxypiperidine using a nitrogen protecting reagent in an organic solvent with an inorganic base at room temperature. researchgate.net
| Reagent | Base | Solvent | Temperature | Reference |
| Acyl Chloride | DIPEA or other amine bases | Dichloromethane | 0°C to Room Temperature | semanticscholar.org |
| Acid Anhydride | Indium | Acetic Anhydride | 95-100°C | google.com |
Protective Group Strategies
To selectively perform reactions on other parts of the 3-hydroxypiperidine-3-carbonitrile molecule, it is often necessary to temporarily protect the reactive piperidine nitrogen. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. nih.gov The Cbz group is stable to a range of conditions but can be readily removed by catalytic hydrogenation. masterorganicchemistry.com
The fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in peptide synthesis due to its lability under basic conditions, typically using a solution of piperidine in DMF for its removal. masterorganicchemistry.comwikipedia.orgtotal-synthesis.com It is introduced using Fmoc-Cl or Fmoc-OSu. total-synthesis.com
| Protecting Group | Reagent for Introduction | Conditions for Removal | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | nih.govmasterorganicchemistry.com |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF) | masterorganicchemistry.comwikipedia.orgtotal-synthesis.com |
Ring Transformations and Rearrangement Reactions
Specific information on ring transformations and rearrangement reactions of this compound is not extensively documented in the available literature. However, the presence of the hydroxyl and nitrile groups at the 3-position of the piperidine ring suggests the potential for intramolecular reactions that could lead to the formation of bicyclic or spirocyclic systems under specific conditions. For instance, intramolecular cyclization could potentially occur between the nitrogen or another functional group introduced on the nitrogen and a reactive intermediate generated from the hydroxyl or nitrile group. Further research is required to explore these potential transformation pathways for this specific molecule.
Applications in Advanced Organic Synthesis and Chemical Building Blocks
3-Hydroxypiperidine-3-carbonitrile (B15306067) as a Versatile Synthetic Intermediate
The utility of 3-hydroxypiperidine-3-carbonitrile hydrochloride as a synthetic intermediate stems from the reactivity of its functional groups. The nitrile group can undergo a variety of transformations; for example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The tertiary hydroxyl group can be derivatized through esterification or etherification. The secondary amine of the piperidine (B6355638) ring can be acylated, alkylated, or used in reductive amination reactions.
This multifunctionality allows for the selective modification of the molecule at several positions, making it a valuable precursor for creating a library of substituted piperidine derivatives. The parent compound, 3-hydroxypiperidine (B146073), is widely recognized as an important intermediate in the synthesis of pharmacologically active compounds, including those targeting neurological disorders. ketonepharma.comchemicalbook.com The addition of the nitrile group in 3-hydroxypiperidine-3-carbonitrile offers an additional point for chemical modification, expanding its synthetic potential beyond that of its parent molecule.
Construction of Complex Heterocyclic Systems Utilizing the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Chemical building blocks that facilitate the synthesis of complex piperidine-containing heterocyclic systems are therefore highly sought after.
This compound is well-suited for this role. For instance, the nitrile and hydroxyl groups can be manipulated to participate in intramolecular cyclization reactions. Hydrolysis of the nitrile to a carboxylic acid, followed by lactonization with the adjacent hydroxyl group, could yield a spirocyclic lactone. Alternatively, reduction of the nitrile to an aminomethyl group creates a 1,3-amino alcohol moiety, a common structural motif that can be used to build further heterocyclic rings. The piperidine nitrogen itself can participate in annulation reactions to form fused bicyclic systems, a common strategy in alkaloid synthesis. organic-chemistry.org
Design and Synthesis of Ligands for Metal Catalysis
Piperidine derivatives are frequently used as ligands in metal catalysis due to the coordinating ability of the nitrogen atom. nih.govresearchgate.net While there is no specific research detailing the use of 3-hydroxypiperidine-3-carbonitrile as a ligand, its structure contains multiple potential coordination sites. The piperidine nitrogen can act as a Lewis base to bind to a metal center. Furthermore, the hydroxyl group's oxygen atom and the nitrile group's nitrogen atom could also participate in chelation, potentially forming a tridentate ligand.
The synthesis of such ligands could involve N-alkylation of the piperidine ring with groups bearing other donor atoms, creating multidentate ligands tailored for specific catalytic applications. The development of chiral versions of this molecule could also open avenues for its use in asymmetric catalysis.
Precursor Role in the Development of Other Small Molecules
The chemical functionality of this compound makes it an ideal starting point for the synthesis of other valuable small molecules. The parent 3-hydroxypiperidine is a known precursor for chiral 3-aminopiperidine, a key intermediate for various pharmaceutical compounds. chemicalbook.com
By analogy, the 3-carbonitrile derivative could serve as a precursor to 3-amino-3-(aminomethyl)piperidine through sequential reduction of the nitrile and a Ritter-type reaction or similar transformation involving the hydroxyl group. Moreover, its use as a reactant in multicomponent reactions could rapidly generate molecular complexity, leading to novel structures for screening in drug discovery and agrochemical development. ketonepharma.com The ability to transform the hydroxynitrile moiety into other functional groups provides a pathway to a diverse range of 3-substituted piperidines that would otherwise be difficult to access.
Computational and Theoretical Chemistry Investigations of 3 Hydroxypiperidine 3 Carbonitrile
Molecular Structure and Conformation Analysis via Quantum Chemical Methods
The molecular structure of 3-hydroxypiperidine-3-carbonitrile (B15306067) is characterized by a six-membered piperidine (B6355638) ring, which is substituted at the C3 position with both a hydroxyl (-OH) and a nitrile (-C≡N) group. The presence of the hydrochloride salt indicates that the nitrogen atom of the piperidine ring is protonated (-NH2+).
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the conformational landscape of such molecules. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, other conformers like the twist-boat may also exist. osti.gov For a substituted piperidine like this, two primary chair conformations are possible, differing in the axial or equatorial orientation of the substituents.
In the case of 3-hydroxypiperidine-3-carbonitrile, the geminal substitution at C3 complicates the conformational preference. The hydroxyl and nitrile groups will occupy one axial and one equatorial position in the chair form. The protonated ring nitrogen (-NH2+) also influences the geometry and stability of different conformers. nih.gov Computational studies on substituted piperidinium (B107235) salts have shown that electrostatic interactions between the protonated nitrogen and polar substituents can significantly stabilize conformers that might otherwise be less favorable. nih.gov
Detailed conformational analysis using methods like B3LYP with an appropriate basis set (e.g., 6-311++G**) would be required to accurately determine the relative energies of the possible chair and twist-boat conformers and to predict the most stable three-dimensional structure of the molecule in the gas phase or in solution. nih.govosti.gov
Electronic Structure and Reactivity Descriptors
Electronic structure and reactivity descriptors are crucial for predicting a molecule's physicochemical properties and potential as a drug candidate. These are often calculated using computational methods. While specific experimental or calculated data for 3-hydroxypiperidine-3-carbonitrile are not widely published, we can infer its properties based on its constituent parts and data from similar molecules.
Key descriptors include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and hydrogen bond donor/acceptor counts.
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov The presence of the hydroxyl group, the nitrile group, and the protonated amine significantly contributes to the polarity of 3-hydroxypiperidine-3-carbonitrile hydrochloride.
LogP: This value represents the lipophilicity of a compound. It is a critical factor in pharmacokinetics, affecting absorption, distribution, metabolism, and excretion. The polar functional groups in 3-hydroxypiperidine-3-carbonitrile suggest it would have a relatively low LogP value, indicating hydrophilicity.
Hydrogen Bond Counts: The ability to form hydrogen bonds is vital for molecular recognition at a biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The protonated piperidine nitrogen is a strong hydrogen bond donor, and the nitrile nitrogen can act as a hydrogen bond acceptor.
The table below compares the computed properties of the parent molecule, 3-hydroxypiperidine (B146073), with a related isomer to estimate the properties of 3-hydroxypiperidine-3-carbonitrile. The addition of a polar nitrile group is expected to increase the TPSA and decrease the LogP relative to 3-hydroxypiperidine.
| Property | 3-Hydroxypiperidine nih.gov | (3R,4S)-3-Hydroxypiperidine-4-carbonitrile nih.gov |
|---|---|---|
| Molecular Formula | C5H11NO | C6H10N2O |
| Molecular Weight | 101.15 g/mol | 126.16 g/mol |
| XLogP3 | -0.3 | Not Available |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Topological Polar Surface Area | 32.3 Ų | 56.1 Ų |
Quantum chemical calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egchemjournal.kz
Investigation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 3-hydroxypiperidine-3-carbonitrile. mit.edu A plausible synthetic route to this compound involves the reaction of a 3-piperidone precursor with a cyanide source. This reaction is a type of cyanohydrin formation. libretexts.org
The mechanism involves the nucleophilic attack of a cyanide ion (CN-) on the electrophilic carbonyl carbon of the 3-piperidone. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to form the final 3-hydroxy-3-carbonitrile product.
Computational chemistry can model this entire reaction pathway:
Reactant and Product Optimization: The geometries of the 3-piperidone precursor, the cyanide ion, and the final product are optimized to find their lowest energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. For the cyanohydrin formation, this would be the point where the C-C bond between the cyanide and the carbonyl carbon is partially formed. nih.gov
Such computational studies, often employing DFT methods, provide a detailed, step-by-step understanding of the reaction, helping to optimize reaction conditions and predict potential byproducts. nih.gov
In Silico Prediction of Molecular Interaction Profiles
In silico methods, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as a protein receptor or enzyme active site. nih.govmdpi.com This process involves computationally placing the ligand (the small molecule) into the binding site of the macromolecule and evaluating the goodness of fit. alliedacademies.org
The interaction profile of this compound is dictated by its functional groups:
Protonated Piperidine Nitrogen: As a cation, it can form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate. It is also a potent hydrogen bond donor.
Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, interacting with polar residues such as serine, threonine, or asparagine.
Nitrile Group: The nitrogen of the nitrile is a hydrogen bond acceptor.
Piperidine Ring: The aliphatic ring can participate in non-polar, hydrophobic interactions with non-polar amino acid residues like valine, leucine, and isoleucine. nih.gov
Molecular docking simulations score the different binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results can identify the most likely binding mode and highlight the key interactions that stabilize the ligand-protein complex. These predictions are invaluable in structure-based drug design for identifying potential drug candidates and guiding their optimization. nih.gov
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Protonated Amine (NH2+) | Ionic Interaction (Salt Bridge), Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Histidine (His) |
| Nitrile (-C≡N) | Hydrogen Bond Acceptor | Arginine (Arg), Asparagine (Asn), Serine (Ser) |
| Piperidine Ring (Aliphatic CH2) | Hydrophobic (van der Waals) Interactions | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) |
Exploration of Biological and Pharmacological Relevance Non Clinical Pre Discovery
General Pharmacological Significance of Piperidine (B6355638) Core Structures in Drug Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating its versatility and importance. This structural motif is found in numerous FDA-approved drugs and a wide range of biologically active alkaloids.
The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic agents. Specific examples include their use in therapies for Alzheimer's disease, hypertension, and diabetes. The prevalence of this scaffold is due to its favorable physicochemical properties, which can enhance a drug candidate's pharmacokinetic profile. The piperidine core's three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling specific and high-affinity interactions with biological targets.
In Vitro Biochemical and Cellular Activity Profiling
While specific in vitro data for 3-hydroxypiperidine-3-carbonitrile (B15306067) hydrochloride is not extensively documented in publicly available literature, the activity of closely related analogs, particularly those targeting specific enzymes, provides valuable insights into its potential biological profile.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant target in oncology, playing a key role in the stability of numerous proteins involved in tumor progression. nih.gov High expression of USP7 is often correlated with a poor prognosis in various cancers, making its inhibition a promising therapeutic strategy. nih.gov
Research has identified derivatives of 4-hydroxypiperidine (B117109) as potent and selective inhibitors of USP7. nih.govschrodinger.com These compounds typically act as non-covalent, active-site inhibitors or as allosteric inhibitors that bind to a pocket approximately 5 Å from the catalytic triad (B1167595) (Cys223, His464, Asp481). nih.gov The development of these inhibitors often involves structure-based design and scaffold-hopping from known binding motifs. nih.gov For instance, the hydroxypiperidine moiety has been incorporated into various chemical scaffolds to enhance binding affinity and selectivity for USP7. nih.govresearchgate.net
Given the structural similarity, the 3-hydroxypiperidine-3-carbonitrile scaffold is a plausible candidate for USP7 inhibition. The hydroxyl and nitrile groups could form key interactions within the enzyme's binding pockets. For example, some of the most potent non-covalent USP7 inhibitors demonstrate nanomolar efficacy, as detailed in the table below.
| Compound | Core Structure | USP7 IC50 (nM) | Mechanism |
|---|---|---|---|
| XL188 | 4-Hydroxypiperidine | Nanomolar Potency | Non-covalent, Active-site |
| ALM34 | 4-Hydroxypiperidine | Single-digit Nanomolar | Allosteric |
| FT671 | Hydroxypiperidine | 52 nM | Not Specified |
The piperidine scaffold is a common feature in ligands for various receptors, including sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors (H3R). nih.gov Studies have shown that the substitution of a piperazine (B1678402) ring with a piperidine ring can significantly influence receptor affinity and selectivity. For example, in a series of dual H3/σ1 receptor ligands, the piperidine moiety was identified as a key structural element for high affinity at the σ1 receptor. nih.gov
While specific receptor binding data for 3-hydroxypiperidine-3-carbonitrile hydrochloride are not available, its core structure suggests potential interactions with a range of receptors. High-throughput screening using radioligand binding assays is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor. Such assays would be necessary to elucidate the receptor binding profile of this particular compound.
Structure-Activity Relationship (SAR) Studies for Chemical Modifications of the Scaffold
The biological activity of a molecule like 3-hydroxypiperidine-3-carbonitrile is intrinsically linked to its chemical structure. Modifications to its functional groups—the hydroxyl and nitrile groups—can profoundly impact its potency, selectivity, and pharmacokinetic properties.
The hydroxyl (-OH) group is a critical functional group in many pharmacologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets. In the context of piperidine derivatives, the position and stereochemistry of a hydroxyl group can dramatically affect activity.
For instance, in a series of monoamine transporter inhibitors, the stereochemical configuration of the 3-hydroxyl group on the piperidine ring led to modest differences in affinity for the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Similarly, in the development of USP7 inhibitors, the 4-hydroxy group of a piperidine moiety is often a key interacting element. schrodinger.com SAR studies on related scaffolds have shown that modifications at this position, such as O-alkylation or substitution, can tune the compound's selectivity and potency. nih.gov It is therefore anticipated that modifying the 3-hydroxyl group of the 3-hydroxypiperidine-3-carbonitrile scaffold, for example by esterification or etherification, would significantly alter its biological activity profile by changing its hydrogen bonding capacity and lipophilicity.
The nitrile (-C≡N) group is a versatile functional group in medicinal chemistry. Despite its small size, it can engage in a variety of non-covalent interactions that contribute to binding affinity. The nitrogen atom is a weak hydrogen bond acceptor, and the linear geometry of the group allows it to interact with protein backbones or participate in hydrophobic interactions.
Furthermore, the nitrile group is strongly electron-withdrawing, which can influence the electronic properties of an entire molecule. In some cases, the electrophilic character of the nitrile's carbon atom allows it to act as a "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues like cysteine or serine in an enzyme's active site. nih.gov This covalent interaction can lead to potent and prolonged inhibition. The presence of the nitrile group in the 3-hydroxypiperidine-3-carbonitrile scaffold suggests it could play a significant role in target binding, potentially through hydrogen bonding or even covalent modification, depending on the specific target's active site architecture.
Target Identification and Mechanism of Action Studies (at molecular/biochemical level)
Extensive searches of publicly available scientific literature and databases did not yield specific studies detailing the target identification and mechanism of action for this compound at a molecular or biochemical level. This suggests that the compound may be a novel chemical entity for which biological activity data has not been widely published, or it may primarily serve as a chemical intermediate in the synthesis of other pharmacologically active molecules.
While direct research on this compound is not available, the broader class of piperidine-containing compounds is of significant interest in medicinal chemistry. ketonepharma.comgoogle.comchemicalbook.com Derivatives of 3-hydroxypiperidine (B146073) are recognized as important structural motifs and versatile building blocks in the development of therapeutic agents for a range of diseases, including neurological disorders, cancer, and infectious diseases. ketonepharma.comgoogle.comchemicalbook.com
For instance, the structurally related (S)-N-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). nih.gov BTK is a crucial signaling enzyme in B-cell development and activation, and its inhibition is a therapeutic strategy for certain B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. nih.gov The synthesis of such complex molecules often involves intermediates like 3-hydroxypiperidine derivatives, which are then further modified to achieve high affinity and selectivity for their biological targets. nih.gov
The general pharmacological relevance of the 3-hydroxypiperidine scaffold lies in its ability to be incorporated into larger molecules that can interact with specific biological targets such as enzymes or receptors. ketonepharma.com However, without dedicated biochemical or molecular studies on this compound itself, any discussion of its specific targets or mechanism of action would be speculative.
Further research, including in vitro screening against a panel of biological targets (e.g., enzymes, receptors, ion channels) and subsequent mechanism of action studies, would be necessary to elucidate the specific biological and pharmacological relevance of this compound.
Future Directions and Emerging Research Avenues for 3 Hydroxypiperidine 3 Carbonitrile Research
Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)
The chemical industry, particularly the pharmaceutical sector, is increasingly focused on developing sustainable manufacturing processes. unibo.it Future research on 3-hydroxypiperidine-3-carbonitrile (B15306067) and its derivatives will prioritize the integration of green chemistry principles to minimize environmental impact and improve efficiency. This involves exploring bio-renewable starting materials, utilizing enzymatic catalysis, and adopting processes that reduce waste and energy consumption.
One promising approach is the use of biomass as a feedstock. For instance, strategies are being developed for the sustainable production of piperidines from bio-based platform chemicals like furfural, which can be derived from lignocellulose. nih.gov This involves catalytic transformations in the presence of ammonia (B1221849) and hydrogen under relatively mild conditions, offering an eco-friendly alternative to traditional petroleum-based syntheses. nih.gov
Enzymatic and chemo-enzymatic methods represent another cornerstone of green synthesis for piperidine (B6355638) derivatives. nih.govmdpi.com Biocatalytic asymmetric reduction, using ketoreductases coupled with a coenzyme regeneration system, allows for the highly efficient and stereoselective synthesis of chiral hydroxylated piperidines. mdpi.com These reactions can achieve high conversion rates and excellent optical purity while operating under mild, aqueous conditions, aligning perfectly with the goals of green chemistry. mdpi.com Research is also advancing on replacing hazardous reagents, such as the use of piperidine itself in solid-phase peptide synthesis (SPPS), with more benign alternatives, reflecting a broader trend toward greener protocols in chemical synthesis. rsc.org
Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Often relies on petroleum-based feedstocks, harsh reagents, and multi-step processes. google.com | Well-established and versatile. | High environmental impact, potential for hazardous waste, harsh reaction conditions. google.com |
| Biocatalytic Synthesis | Utilizes enzymes (e.g., ketoreductases) for asymmetric reduction. mdpi.com | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability and cost, coenzyme regeneration required. mdpi.com |
| Biomass Conversion | Converts renewable biomass (e.g., furfural) into piperidine structures. nih.gov | Sustainable feedstock, reduces reliance on fossil fuels. nih.gov | Requires development of efficient and selective catalysts for the multi-step cascade reactions. nih.gov |
| Green Chemistry Approaches | Employs principles like atom economy, safer solvents, and energy efficiency. nih.gov | Reduced waste, improved safety, lower environmental footprint. nih.gov | Requires innovation and optimization of new synthetic pathways. unibo.it |
Advancements in Stereoselective Functionalization and Chiral Synthesis
The biological activity of piperidine-based compounds is often highly dependent on their stereochemistry. Consequently, the development of advanced methods for stereoselective functionalization and chiral synthesis is a critical area of ongoing research. The goal is to achieve precise control over the three-dimensional arrangement of atoms, which is essential for optimizing interactions with specific biological targets.
Modern organic synthesis has produced a variety of powerful strategies for creating chiral piperidines. These include catalytic enantioselective methods, such as the [4+2] annulation of imines with allenes, which can furnish an array of functionalized piperidine derivatives with very good stereoselectivity. acs.org Another approach involves using chiral auxiliaries, such as those derived from carbohydrates, to direct the stereochemical outcome of reactions like the domino Mannich–Michael reaction. cdnsciencepub.com
Furthermore, chemo-enzymatic strategies are gaining prominence. By combining the strengths of chemical synthesis with the high selectivity of biocatalysts, researchers can achieve the asymmetric dearomatization of readily available pyridine (B92270) precursors to produce piperidines with precisely controlled stereochemistry. nih.gov These methods, along with other asymmetric synthesis routes like those proceeding via nitro-Mannich reactions followed by cyclization, are expanding the toolbox available to chemists for creating enantiopure piperidine building blocks for drug discovery. nih.govresearchgate.net
Exploration of Novel Biological Targets and Modalities Based on Scaffold Diversification
The 3-hydroxypiperidine-3-carbonitrile core is a versatile scaffold that can be chemically modified to create diverse libraries of compounds. researchgate.net A major future direction is the systematic exploration of this chemical space to identify derivatives that can interact with novel biological targets, thereby addressing unmet medical needs. The unique three-dimensional structure of the piperidine ring allows it to serve as a template for designing ligands for a wide range of proteins, including enzymes, receptors, and ion channels. clinmedkaz.org
Researchers are actively designing and synthesizing novel piperidine derivatives to target various diseases. Examples include:
Oncology : A hydroxyamino-piperidine scaffold has been identified as a promising inhibitor of histone deacetylase 6 (HDAC6), a target in multiple myeloma. mdpi.com
Infectious Diseases : Quinoline-piperidine hybrids have shown potent antiplasmodium activity, making them valuable hits for antimalarial drug discovery. nih.gov Additionally, piperidine-based scaffolds have been designed as potent inhibitors of HIV-1 protease. plos.org
Metabolic Diseases : Piperidine-3-carboxamide derivatives are being investigated as inhibitors of Cathepsin K for the treatment of osteoporosis. nih.gov
The ability to functionalize the piperidine scaffold at multiple positions allows for fine-tuning of a compound's pharmacological properties to achieve desired potency and selectivity against new and challenging biological targets. researchgate.netclinmedkaz.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates derived from the 3-hydroxypiperidine-3-carbonitrile scaffold. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and costly process of drug discovery. mdpi.com
AI and ML algorithms can be applied in several key areas:
De Novo Design : Generative models can design novel molecular structures based on the piperidine scaffold that are predicted to have desired therapeutic profiles and physicochemical properties. mdpi.com
Virtual Screening : AI-powered platforms can rapidly screen immense virtual libraries of compounds to identify those most likely to bind to a specific biological target, prioritizing synthetic efforts. nih.govnih.gov
Property Prediction : Machine learning models can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates and flag potential liabilities early in the discovery process. mdpi.com
Target Identification : By analyzing complex biological data, AI can help identify novel protein targets that may be modulated by piperidine-based compounds. mdpi.com
By harnessing the predictive power of AI, researchers can navigate the vast chemical space more efficiently, reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. researchgate.net
Synergistic Application of Computational and Experimental Methodologies
The future of drug discovery with the 3-hydroxypiperidine-3-carbonitrile scaffold lies in the tight integration of computational and experimental approaches. This synergistic strategy uses computational tools to guide and streamline experimental work, creating a more efficient and effective research and development cycle.
The typical workflow involves:
Computational Screening and Design : The process often begins in silico. Techniques like ligand-based pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations are used to screen virtual compound libraries or design novel molecules with a high probability of interacting with a desired target. mdpi.comnih.gov
Chemical Synthesis : The top-ranked virtual hits are then synthesized in the laboratory.
Experimental Validation : The synthesized compounds undergo experimental testing, such as in vitro enzymatic assays and cell-based functional studies, to confirm their biological activity and validate the computational predictions. mdpi.comrsc.org
Iterative Optimization : The experimental results provide crucial feedback that is used to refine the computational models. This iterative cycle of prediction, synthesis, and testing allows for the rapid optimization of lead compounds to improve potency, selectivity, and drug-like properties. nih.govrsc.org
This integrated approach has already proven successful in the discovery of novel piperidine-based inhibitors for targets such as HDAC6 and the sigma 1 receptor (S1R), demonstrating its power to accelerate the identification of promising new therapeutic agents. mdpi.comrsc.org
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| 3-hydroxypiperidine-3-carbonitrile hydrochloride |
| 2-aminomethylpiperidine |
| N-substituted piperidones |
| (S)-N-Boc-3-hydroxypiperidine |
| NH-piperidines |
| hydroxyamino-piperidine |
| piperidine-3-carboxamide |
Q & A
Q. What are the standard synthetic routes for 3-hydroxypiperidine-3-carbonitrile hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of pyridine or piperidine precursors followed by nitrile group introduction. For example, pyridine derivatives may undergo nucleophilic substitution with piperidine intermediates under acidic conditions. The dihydrochloride salt is formed via treatment with HCl . Optimization includes:
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., hydroxyl, nitrile, and piperidine ring protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves impurities; method validation includes accuracy (e.g., ±2% recovery) and precision (RSD <1.5%) as per ICH guidelines .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 260.16 g/mol) .
Q. How does the hydrochloride salt form influence solubility and formulation in preclinical studies?
Methodological Answer: The hydrochloride salt enhances aqueous solubility via protonation of the piperidine nitrogen, improving bioavailability. Key considerations:
- pH-dependent solubility : Solubility peaks at pH 2–3 (simulating gastric conditions) .
- Formulation stability : Use lyophilization for long-term storage; avoid phosphate buffers to prevent salt dissociation .
Q. What stability challenges exist for this compound under different storage conditions?
Methodological Answer:
- Hydrolysis risk : The nitrile group may hydrolyze to amides in high humidity; store in desiccated environments (<40% RH) .
- Thermal degradation : Stability studies (25°C/60% RH vs. 40°C/75% RH) show <5% degradation over 6 months when sealed under nitrogen .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how is chiral purity assessed?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention time differences ≥2 min indicate baseline separation .
- Circular dichroism (CD) : Compare CD spectra to reference standards for enantiomeric excess (ee) quantification .
Q. What mechanistic insights can kinetic studies provide about cyclization steps in its synthesis?
Methodological Answer:
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin transporters) with RMSD <2.0 Å .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories; hydrogen bonding with Asp98 residue correlates with activity .
Q. How should researchers design assays to evaluate its biological activity against neurological targets?
Methodological Answer:
- Receptor binding assays : Radiolabeled ligand displacement (e.g., [³H]-paroxetine for serotonin transporters) with IC₅₀ calculations .
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing target receptors; EC₅₀ values <1 µM indicate potency .
Q. How can contradictory results in biological activity studies be addressed methodologically?
Methodological Answer:
Q. What HPLC parameters optimize detection of trace impurities in this compound?
Methodological Answer:
- Column : C18 (250 mm × 4.6 mm, 5 µm) with gradient elution (acetonitrile/0.1% TFA: 10%→90% over 30 min) .
- Detection : UV at 220 nm for nitrile group; LOD ≤0.05% w/w via signal-to-noise ratio ≥10:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
